

# Application Notes: Conversion of 2'-Hydroxyl Group to a Tosylate Leaving Group

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Compound of Interest

Compound Name: 2'-O-Tosyladenosine

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### Introduction

In the field of nucleoside chemistry, particularly in the development of therapeutic oligonucleotides and antiviral agents, the modification of the ribose sugar is a cornerstone of drug design. The 2'-hydroxyl (2'-OH) group of a ribonucleoside is a key position for chemical modification. However, the hydroxyl group is a notoriously poor leaving group, making direct nucleophilic substitution reactions inefficient.[1][2] To overcome this, the 2'-OH group is often converted into a good leaving group, and one of the most reliable methods for this transformation is tosylation.

This process involves reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine.[1][3] The reaction converts the hydroxyl group into a tosylate ester (-OTs). The resulting tosylate is an excellent leaving group because the negative charge of the corresponding tosylate anion is delocalized and stabilized by resonance across the sulfonyl group.[1] This activation "sets the stage" for a subsequent nucleophilic substitution (SN2) reaction, allowing for the introduction of a wide array of functional groups at the 2'-position with high efficiency.[1][4][5]

### **Mechanism of Tosylation**

The tosylation of an alcohol proceeds via a nucleophilic attack of the hydroxyl group's oxygen atom on the electrophilic sulfur atom of tosyl chloride. A base, such as pyridine, is used to neutralize the hydrochloric acid (HCI) that is formed as a byproduct, driving the reaction to



completion.[1][2] Importantly, the conversion of the alcohol to a tosylate occurs with retention of stereochemistry at the carbon atom bearing the hydroxyl group.[2]

Caption: Mechanism of alcohol tosylation using TsCl and pyridine.

## **Applications in Drug Development**

The conversion of the 2'-OH to a tosylate is a critical step in the synthesis of many modified nucleosides used in therapeutics. Once the tosylate is in place, it can be readily displaced by a variety of nucleophiles to introduce functionalities such as:

- Halogens (F, Cl, Br): To modulate sugar pucker and metabolic stability.
- Azides (N<sub>3</sub>): Which can be subsequently reduced to amines (NH<sub>2</sub>) for further conjugation.[5]
- Thiols (SH): For introducing sulfur-containing moieties.
- Alkoxy groups (OR'): To create 2'-O-alkylated nucleosides, such as 2'-O-methyl, which are
  prevalent in RNA therapeutics to enhance nuclease resistance and reduce immune
  stimulation.

This strategy provides a versatile platform for generating libraries of 2'-modified nucleoside analogues for screening in drug discovery programs.[6]

## Protocols: Tosylation of 2'-Hydroxyl Groups Critical Consideration: Protecting Groups

Before proceeding with the tosylation of the 2'-OH group in a ribonucleoside, it is imperative to selectively protect the 3'- and 5'-hydroxyl groups to prevent their reaction with TsCl. A common strategy is to use a bulky silyl protecting group, such as the di-tert-butylsilylene or tetraisopropyldisiloxane (TIPDS) group, which simultaneously protects the 3' and 5' positions, leaving the 2'-OH group accessible for reaction.[7][8]

Caption: General workflow for 2'-OH modification via tosylation.

## Protocol 1: Tosylation of a 3',5'-O-TIPDS-Protected Ribonucleoside



This protocol describes a general procedure for the tosylation of the 2'-OH group of a ribonucleoside previously protected at the 3' and 5' positions.

#### Materials:

- 3',5'-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)-ribonucleoside
- p-Toluenesulfonyl chloride (TsCl)
- · Anhydrous Pyridine
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography
- Ethyl acetate and hexanes for chromatography

#### Procedure:

- Dissolve the 3',5'-O-TIPDS-protected ribonucleoside (1.0 eq.) in anhydrous pyridine (approx.
   0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
- Cool the solution to 0°C in an ice bath.
- Add p-toluenesulfonyl chloride (TsCl, 1.5-2.0 eq.) portion-wise to the stirred solution. Ensure
  the temperature remains at 0°C.
- Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-16 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.



- Upon completion, cool the reaction mixture back to 0°C and quench by the slow addition of water.
- Dilute the mixture with dichloromethane (DCM) and transfer to a separatory funnel.
- Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
- Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude 2'-O-tosylated product by silica gel flash column chromatography, typically using a gradient of ethyl acetate in hexanes.

## Protocol 2: Subsequent Nucleophilic Substitution (Example: Azide Formation)

This protocol demonstrates the use of the 2'-O-tosyl nucleoside as a substrate for an SN2 reaction.

#### Materials:

- Purified 2'-O-tosyl-3',5'-O-TIPDS-ribonucleoside
- Sodium azide (NaN₃)
- Anhydrous Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Deionized water
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

### Procedure:

- Dissolve the 2'-O-tosyl nucleoside (1.0 eq.) in anhydrous DMF.
- Add sodium azide (NaN<sub>3</sub>, 3.0-5.0 eq.) to the solution.



- Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring by TLC.
- After the reaction is complete, cool the mixture to room temperature and dilute with DCM.
- Wash the organic mixture with water (3x) to remove DMF and excess NaN3.
- Dry the organic layer over Na<sub>2</sub>SO<sub>4</sub>, filter, and remove the solvent under reduced pressure.
- The resulting crude 2'-azido nucleoside can be purified by silica gel chromatography if necessary before proceeding to the deprotection step.

### **Data Summary**

The efficiency of the tosylation and subsequent substitution reactions can vary based on the specific nucleoside and reaction conditions. The following table provides representative data compiled from typical procedures.

Reaction Step	Substrate	Key Reagents	Typical Yield (%)	Reference
Tosylation	3',5'-O-Protected Uridine	TsCl, Pyridine	85 - 95%	General Literature
Tosylation	Pentaerythritol- derivatized alcohol	TsCl, DMAP, Et₃N	~60%	[5][9]
Substitution (Azidation)	2'-O-Tosyl Nucleoside	NaN₃, DMF	80 - 90%	[5]
Substitution (Bromination)	2'-O-Tosyl Nucleoside	NaBr, DMF	65 - 75%	[5]

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